5-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
The compound you’re asking about seems to be a complex organic molecule that contains a pyrazole ring and a trifluoromethoxy group attached to a phenyl ring . The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly affect the chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of a compound with a trifluoromethoxy group attached to a phenyl ring has been studied using various spectroscopic methods, including 1H, 13C, 11B, and 19F NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound with a trifluoromethoxy group attached to a phenyl ring have been studied. The compound has a molecular weight of 220.14 g/mol, a XLogP3 of 2.6, one hydrogen bond donor count, six hydrogen bond acceptor count, and three rotatable bond count .
Scientific Research Applications
Structural and Spectral Investigations
Structural and spectral analysis of pyrazole-4-carboxylic acid derivatives, including studies on their synthesis, characterization, and theoretical investigations, provide insights into their molecular properties. For instance, a combined experimental and theoretical study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid highlighted the molecular structure through NMR, FT-IR spectroscopy, and X-ray diffraction techniques, alongside theoretical DFT and TD-DFT calculations to understand electronic transitions within the molecule (Viveka et al., 2016).
Synthesis of Condensed Pyrazoles
The synthesis of condensed pyrazoles through cross-coupling reactions of ethyl triflyloxy-1H-pyrazole-4-carboxylates with alkynes showcases the chemical versatility and potential utility of these compounds in creating structurally diverse pyrazole-based molecules. Such methodologies could facilitate the development of new materials or bioactive molecules (Arbačiauskienė et al., 2011).
Nonlinear Optical Properties
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been investigated for their nonlinear optical properties, indicating potential applications in optical limiting and other photonic technologies. This research underscores the relevance of pyrazole derivatives in the development of new materials for advanced optical applications (Chandrakantha et al., 2013).
Synthesis and Reactivity
The reactivity and synthesis of trifluoromethyl-substituted pyrazoles have been explored, demonstrating the utility of these compounds as intermediates in organic synthesis. Such studies provide foundational knowledge for the development of novel synthetic routes and the preparation of compounds with potential biological or material applications (Palka, 2014).
Mechanism of Action
The mechanism of action of a compound with a similar structure, 5-Trifluoromethyl-2-formylphenylboronic Acid, has been studied. It was found that the compound isomerizes with the formation of the corresponding 3hydroxybenzoxaborole. Docking studies showed possible interactions of the investigated compounds with LeuRS of Escherichia coli .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)19-7-3-1-6(2-4-7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKTXXOKTAOEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1277167-99-3 |
Source
|
Record name | 5-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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